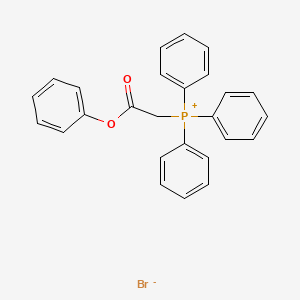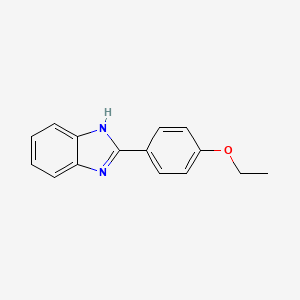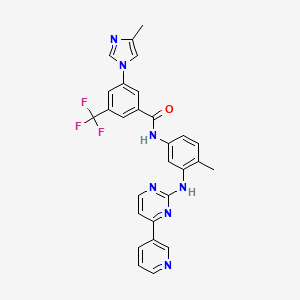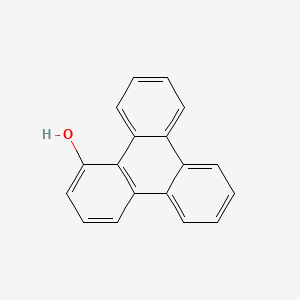
1-Triphenylenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Triphenylenol is an organic compound with the molecular formula C18H12O It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon consisting of four fused benzene rings
Preparation Methods
1-Triphenylenol can be synthesized through several methods. One common synthetic route involves the trimerization of benzyne, which can be trapped with a biphenyl derivative to form triphenylene . The hydroxylation of triphenylene can then be achieved using specific reagents and conditions to produce this compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-Triphenylenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced aromatic compounds.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at specific positions on the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., nitric acid for nitration). Reaction conditions may vary depending on the desired product and include temperature control, solvent choice, and reaction time.
Scientific Research Applications
1-Triphenylenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying aromaticity and π-conjugation.
Biology: Its interactions with biological molecules, such as DNA and proteins, are studied to understand its potential as a therapeutic agent or a biochemical probe.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with cellular targets and disrupt biological pathways.
Industry: It is used in the development of advanced materials, such as organic semiconductors and liquid crystals, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 1-Triphenylenol involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions can affect the structure and function of biological molecules, leading to various biological effects. The compound’s planar structure and delocalized π-electron system enable it to interact with DNA, proteins, and other cellular components, potentially disrupting normal cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
1-Triphenylenol can be compared to other similar compounds, such as:
Triphenylene: The parent compound, which lacks the hydroxyl group, has similar aromatic properties but different reactivity and applications.
Phenanthrene: Another polycyclic aromatic hydrocarbon with three fused benzene rings, which has different electronic properties and reactivity.
Chrysene: A four-ring polycyclic aromatic hydrocarbon with a different ring fusion pattern, leading to distinct chemical and physical properties.
This compound’s uniqueness lies in its hydroxyl group, which imparts additional reactivity and potential for hydrogen bonding, making it a valuable compound for various applications.
Properties
CAS No. |
76885-34-2 |
|---|---|
Molecular Formula |
C18H12O |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
triphenylen-1-ol |
InChI |
InChI=1S/C18H12O/c19-17-11-5-10-16-14-7-2-1-6-12(14)13-8-3-4-9-15(13)18(16)17/h1-11,19H |
InChI Key |
CATVHUNBFWPEKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


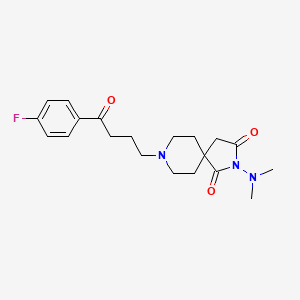
![disodium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B14071424.png)
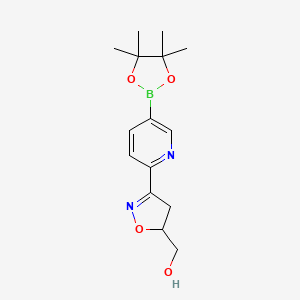


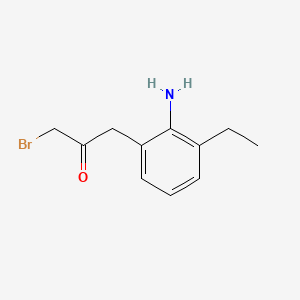

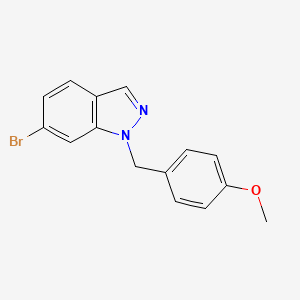
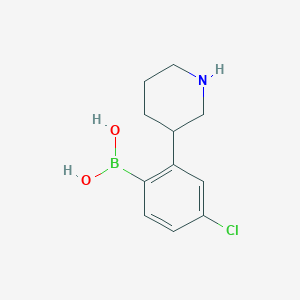
![N-[3-(3-Chloro-4-cyclohexylphenyl)prop-2-en-1-yl]-N-ethylcyclohexanamine](/img/structure/B14071469.png)
